molecular formula C13H15Cl3N2O2S B2710832 2-[(4-Chlorophenyl)sulfonyl]-2-(pyridin-3-yl)ethylamine dihydrochloride CAS No. 1094395-61-5

2-[(4-Chlorophenyl)sulfonyl]-2-(pyridin-3-yl)ethylamine dihydrochloride

Cat. No.: B2710832
CAS No.: 1094395-61-5
M. Wt: 369.69
InChI Key: WCZLBIBBNPNZMY-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfonyl]-2-(pyridin-3-yl)ethylamine dihydrochloride is a synthetic organic compound featuring a sulfonyl group linked to a 4-chlorophenyl ring, a pyridine moiety, and an ethylamine backbone. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for pharmacological and biochemical research.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-2-pyridin-3-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S.2ClH/c14-11-3-5-12(6-4-11)19(17,18)13(8-15)10-2-1-7-16-9-10;;/h1-7,9,13H,8,15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZLBIBBNPNZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfonyl]-2-(pyridin-3-yl)ethylamine dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-pyridylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of 2-[(4-Chlorophenyl)sulfonyl]-2-(pyridin-3-yl)ethylamine dihydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfonyl]-2-(pyridin-3-yl)ethylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-Chlorophenyl)sulfonyl]-2-(pyridin-3-yl)ethylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator, affecting various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfonyl]-2-(pyridin-3-yl)ethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. In some cases, it may also interact with cellular receptors, triggering a cascade of intracellular events that lead to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to the ethylamine hydrochloride family, which includes derivatives with varying substituents influencing their physicochemical and biological properties. Below is a detailed comparison with structurally related compounds from the provided evidence:

Key Structural Differences

Compound Name Substituents Key Functional Groups CAS No.
2-[(4-Chlorophenyl)sulfonyl]-2-(pyridin-3-yl)ethylamine dihydrochloride 4-Chlorophenyl sulfonyl, pyridin-3-yl Sulfonyl, pyridine, ethylamine Not listed
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl) 3,4-Dihydroxyphenyl Catechol, ethylamine 62-31-7
2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride 4-Hydroxy-3-methoxyphenyl Phenolic hydroxyl, methoxy Not listed

Physicochemical Properties

Solubility: The sulfonyl group in the target compound increases polarity compared to non-sulfonated analogs, likely improving aqueous solubility. However, the hydrophobic 4-chlorophenyl group may counteract this, resulting in moderate solubility. Dopamine HCl (CAS 62-31-7) exhibits high water solubility due to its catechol (3,4-dihydroxyphenyl) structure, which facilitates hydrogen bonding . Methoxyphenyl derivatives (e.g., 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine HCl) show intermediate solubility, as methoxy groups reduce polarity compared to hydroxyl groups .

Methoxyphenyl derivatives (e.g., ) have moderate LogP values (~1.2) due to the balance between methoxy and hydroxyl groups.

Biological Activity

2-[(4-Chlorophenyl)sulfonyl]-2-(pyridin-3-yl)ethylamine dihydrochloride is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure

The compound features a sulfonamide group attached to a pyridine moiety, which is known to enhance biological activity through various interactions with biological targets. The presence of the chlorophenyl group may also contribute to its pharmacological properties.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Enzyme Inhibition : Many sulfonamide derivatives act as inhibitors of carbonic anhydrase and other enzymes, which can disrupt metabolic processes in target organisms.
  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, potentially affecting bacterial growth by inhibiting folic acid synthesis.
  • Anti-inflammatory Effects : Some studies suggest that related compounds exhibit anti-inflammatory activities through the modulation of inflammatory pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar compounds. For instance, thiazole-integrated derivatives have shown significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications in the phenyl and pyridine rings can enhance antitumor efficacy.

CompoundCell LineIC50 (µM)Mechanism
Compound AHCT-151.61 ± 1.92Enzyme inhibition
Compound BA-431<0.5Apoptosis induction

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives are well-documented. For example, compounds similar to 2-[(4-Chlorophenyl)sulfonyl]-2-(pyridin-3-yl)ethylamine dihydrochloride have demonstrated activity against both Gram-positive and Gram-negative bacteria.

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Study 1: Antitumor Efficacy

In a study conducted on human colon carcinoma cells, a related compound exhibited an IC50 value of 1.98 µM, indicating potent antitumor activity. The study utilized molecular dynamics simulations to elucidate the interaction between the compound and the Bcl-2 protein, revealing hydrophobic interactions as a key factor in its mechanism of action.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of similar compounds in animal models. The results indicated a significant reduction in pro-inflammatory cytokines following treatment with the compound, suggesting its potential use in inflammatory diseases.

Research Findings

The biological activity of 2-[(4-Chlorophenyl)sulfonyl]-2-(pyridin-3-yl)ethylamine dihydrochloride has been corroborated by various studies:

  • Cytotoxicity Studies : Various derivatives were tested for their cytotoxic effects on cancer cell lines, demonstrating significant potential for further development.
  • Enzyme Inhibition Assays : Inhibition assays revealed that these compounds could effectively inhibit target enzymes involved in critical metabolic pathways.
  • In Vivo Studies : Animal models have shown promising results in terms of safety and efficacy, paving the way for clinical investigations.

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